PK/PD Differentiation: Concentration-Dependent Killing of 1599 vs. Time-Dependent Killing of Spectinamide 1445
Spectinamide 1599 exhibits concentration-dependent mycobacterial killing, whereas its close structural analog Spectinamide 1445 demonstrates time-dependent killing [1]. This fundamental pharmacological distinction, established through in vitro PK/PD modeling, has direct implications for dose regimen optimization and therapeutic efficacy prediction. The differential behavior is quantitatively anchored in the post-antibiotic effect (PAE), where 1599 shows a PAE of 133 hours compared to only 15.7 hours for 1445 [2].
| Evidence Dimension | Pharmacodynamic killing pattern and post-antibiotic effect (PAE) |
|---|---|
| Target Compound Data | 1599: Concentration-dependent killing; PK/PD index best described by fCmax/AUC; PAE = 133 hours |
| Comparator Or Baseline | 1445: Time-dependent killing; PK/PD index best described by T>MIC; PAE = 15.7 hours |
| Quantified Difference | PAE of 1599 is 8.5-fold longer than 1445 (133 h vs. 15.7 h); distinct PK/PD index drivers |
| Conditions | In vitro PK/PD model with Mtb; time-kill curve assessments and pharmacometric analysis |
Why This Matters
The concentration-dependent profile and extended PAE of 1599 support less frequent, higher-dose intermittent regimens, which may improve patient adherence and reduce treatment burden compared to analogs requiring more frequent dosing to maintain time-above-MIC.
- [1] Vaddady PK, Trivedi A, Rathi C, Madhura DB, Liu J, Lee RE, Meibohm B. Dynamic time-kill curve characterization of spectinamide antibiotics 1445 and 1599 for the treatment of tuberculosis. Eur J Pharm Sci. 2019 Jan 15;127:233-239. View Source
- [2] Vaddady PK, et al. Dynamic time-kill curve characterization of spectinamide antibiotics 1445 and 1599. Eur J Pharm Sci. 2019;127:233-239. View Source
